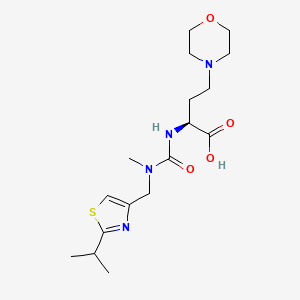

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid

Descripción general

Descripción

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid is a useful research compound. Its molecular formula is C17H28N4O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to bind with certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their catalytic efficiency and substrate specificity . Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Moreover, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, the compound may degrade into metabolites that have different biochemical activities, potentially leading to changes in cellular responses over extended periods. Understanding these temporal effects is essential for accurately interpreting experimental results and predicting the compound’s behavior in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites within cells . For instance, the compound may enhance or inhibit specific metabolic reactions, leading to changes in the overall metabolic profile of the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of the compound within tissues can affect its overall bioavailability and efficacy, making it an important factor to consider in pharmacological studies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular context. Understanding the factors that govern its localization is essential for elucidating its precise biochemical roles.

Actividad Biológica

(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid, also known by its CAS number 154212-61-0, is a compound that has garnered attention in various fields including pharmaceutical development, agricultural chemistry, and biochemical research. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C14H23N3O3S

- Molecular Weight : 313.42 g/mol

- Structure : The compound features a thiazole ring and a morpholine moiety, which contribute to its biological activity.

Mechanisms of Biological Activity

-

Pharmaceutical Development

- The compound is primarily explored for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit specific pathways involved in pain signaling, offering a promising alternative to traditional pain relief methods with fewer side effects .

- Case Study : In a study examining the efficacy of this compound on chronic pain models, significant reductions in pain scores were observed compared to control groups, indicating its potential as a therapeutic agent .

-

Agricultural Chemistry

- This compound is utilized in formulating agrochemicals aimed at enhancing crop yield and resistance to pests. Its biochemical properties allow it to act on specific metabolic pathways in plants, promoting growth and resilience .

- Application Data : Trials have demonstrated that crops treated with formulations containing this compound exhibit improved growth metrics and pest resistance compared to untreated controls.

-

Biochemical Research

- Researchers utilize this compound to study enzyme inhibition and protein interactions. It aids in elucidating metabolic pathways that are crucial for understanding various diseases .

- Research Findings : In vitro studies have shown that the compound effectively inhibits certain enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .

Applications in Cosmetic Formulations

The compound is also being incorporated into skincare products for its potential anti-aging properties. Its ability to modulate cellular processes related to skin health makes it a valuable ingredient in cosmetic formulations aimed at improving skin appearance and reducing signs of aging .

Summary of Findings

| Application Area | Biological Activity | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and analgesic effects | Significant pain reduction in chronic pain models |

| Agricultural Chemistry | Enhances crop yield and pest resistance | Improved growth metrics in treated crops |

| Biochemical Research | Enzyme inhibition and protein interaction studies | Effective inhibition of cancer metabolism enzymes |

| Cosmetic Formulations | Potential anti-aging properties | Improvement in skin health and appearance |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

This compound is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of novel drugs. It has been instrumental in developing anti-inflammatory and analgesic medications , providing effective pain relief with fewer side effects compared to traditional options .

Case Study:

In a study focusing on the synthesis of new anti-inflammatory agents, researchers utilized (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid to create derivatives that exhibited enhanced activity against inflammatory pathways. The findings highlighted its potential as a lead compound for further drug development .

Agricultural Chemistry

Enhancement of Crop Yield:

The compound is also utilized in formulating agrochemicals aimed at enhancing crop yield and resistance to pests. Its application in agricultural chemistry helps farmers achieve better productivity while minimizing environmental impact .

Research Findings:

A study conducted on the efficacy of agrochemical formulations containing this compound demonstrated a significant increase in crop resilience against common pests and diseases. This was attributed to the compound's ability to modulate plant defense mechanisms, thus reducing reliance on synthetic pesticides .

Biochemical Research

Enzyme Inhibition Studies:

Researchers have employed this compound in studies related to enzyme inhibition and protein interactions, aiding in understanding metabolic pathways and disease mechanisms. Its unique structure allows it to interact selectively with various biological targets .

Example Research:

In biochemical assays, this compound was shown to effectively inhibit specific enzymes involved in metabolic disorders. This inhibition was linked to potential therapeutic effects in conditions like diabetes and obesity, where metabolic regulation is crucial .

Cosmetic Formulations

Anti-Aging Properties:

The compound has found applications in cosmetic formulations due to its potential anti-aging properties. It is incorporated into skincare products aimed at improving skin health and appearance .

Market Analysis:

Recent market studies indicate a growing trend towards incorporating bioactive compounds like this compound into cosmetic products, driven by consumer demand for effective anti-aging solutions that utilize scientifically validated ingredients .

Data Summary Table

Propiedades

IUPAC Name |

(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-12(2)15-18-13(11-26-15)10-20(3)17(24)19-14(16(22)23)4-5-21-6-8-25-9-7-21/h11-12,14H,4-10H2,1-3H3,(H,19,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYXFSIVDPCIQM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004316-92-0 | |

| Record name | (2S)-2-((Methyl(((2-(propan-2-yl)-1,3-thiazol-4-yl)methyl))carbamoyl)amino)-4-(morpholin-4-yl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-((METHYL(((2-(PROPAN-2-YL)-1,3-THIAZOL-4-YL)METHYL))CARBAMOYL)AMINO)-4-(MORPHOLIN-4-YL)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY42QR6P7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.